![molecular formula C9H6BrClS B138130 3-(Bromometil)-7-clorobenzo[b]tiofeno CAS No. 17512-61-7](/img/structure/B138130.png)

3-(Bromometil)-7-clorobenzo[b]tiofeno

Descripción general

Descripción

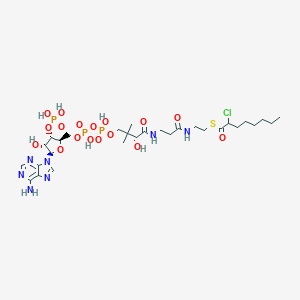

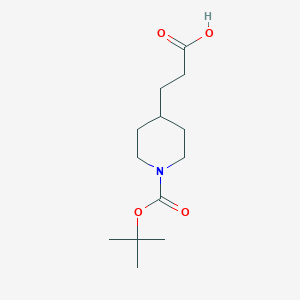

3-(Bromomethyl)-7-chlorobenzo[b]thiophene (abbreviated as 3-BrMCBT) is an organic compound composed of a bromomethyl group, a chlorine atom, and a benzo[b]thiophene ring. It is a colorless solid with a molecular weight of 301.32 g/mol. 3-BrMCBT has been widely studied due to its potential applications in various scientific fields. In particular, it has been used as a starting material for the synthesis of various organic compounds, and its reaction mechanism has been studied in detail. In addition, 3-BrMCBT has been widely used in the field of scientific research due to its ability to interact with various biological molecules.

Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Compuestos Terapéuticos

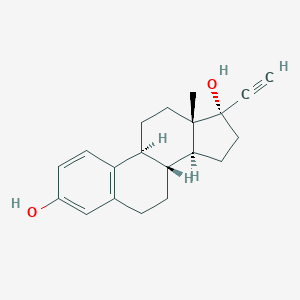

Los derivados de tiofeno, como el 3-(Bromometil)-7-clorobenzo[b]tiofeno, son fundamentales en la química medicinal debido a su amplia gama de propiedades terapéuticas. Se utilizan para sintetizar compuestos con actividades antiinflamatorias, antipsicóticas, antiarrítmicas, ansiolíticas, antifúngicas, antioxidantes y anticancerígenas . El grupo bromometil, en particular, puede actuar como un asa funcional para modificaciones químicas adicionales, lo que lleva a la creación de fármacos novedosos con mayor actividad farmacológica.

Agentes Antimicrobianos

La investigación ha demostrado que los derivados del tiofeno presentan efectos inhibidores significativos contra varios microorganismos. Compuestos como el this compound se pueden utilizar para desarrollar nuevos agentes antimicrobianos con aplicaciones potenciales en el tratamiento de infecciones bacterianas, particularmente contra cepas como B. subtilis, E. coli, P. vulgaris y S. aureus .

Semiconductores Orgánicos

El sistema cíclico de tiofeno es un motivo común en los materiales semiconductores orgánicos. El this compound puede servir como un bloque de construcción para la síntesis de semiconductores orgánicos, que se utilizan en aplicaciones como diodos emisores de luz, transistores de efecto de campo y células fotovoltaicas .

Safety and Hazards

The safety data sheet for “3-(Bromomethyl)thiophene” indicates that it can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. Therefore, it is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

Thiophene and its derivatives have been proven to be effective drugs in the present disease scenario. They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mecanismo De Acción

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

It’s known that thiophene derivatives can interact with their targets via hydrogen bonding, π-anion, π–π stacked interactions, and π-sigma bonding type interactions .

Biochemical Pathways

It’s known that thiophene derivatives can affect a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Result of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties .

Propiedades

IUPAC Name |

3-(bromomethyl)-7-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKWTWJUANJQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464121 | |

| Record name | 3-(Bromomethyl)-7-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17512-61-7 | |

| Record name | 3-(Bromomethyl)-7-chloro-1-benzothiophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017512617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Bromomethyl)-7-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(BROMOMETHYL)-7-CHLORO-1-BENZOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEJ77W6PRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

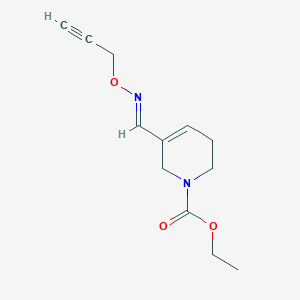

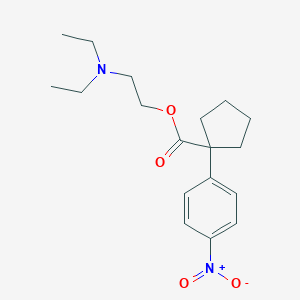

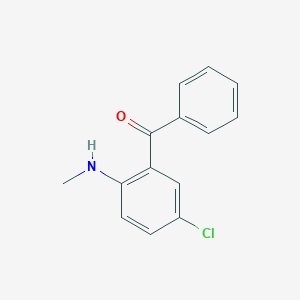

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene in sertaconazole synthesis and how does its structure facilitate this role?

A1: 3-(Bromomethyl)-7-chlorobenzo[b]thiophene serves as an electrophile in the synthesis of sertaconazole. [] Its structure is crucial for this function:

Q2: What are the advantages of using a phase transfer catalyst like tetrabutyl ammonium chloride in this specific synthesis?

A2: The synthesis of sertaconazole utilizes a phase transfer catalyst, tetrabutyl ammonium chloride, for several key reasons: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)

![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)